![molecular formula C8H5N3O B11920815 5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11920815.png)
5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanopyridine with an appropriate amine, followed by cyclization using a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibition
Research indicates that derivatives of 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are critical players in cancer progression. Specifically, compounds within this class have shown effectiveness against FGFR1, FGFR2, and FGFR3. For instance, certain derivatives have induced apoptosis in cancer cell lines and inhibited cell proliferation, suggesting their potential as therapeutic agents in breast cancer treatment .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been studied for its antimicrobial properties. Preliminary studies suggest that it may modulate biological pathways that could be beneficial in treating various infectious diseases.
Synthesis and Structure-Activity Relationship (SAR) Studies
The synthesis of this compound can be achieved through various methods, including the use of sulfur ylides without transition metals to create derivatives with enhanced biological activity. Structure-activity relationship studies have been pivotal in identifying the functional groups that contribute to its biological efficacy. For example, modifications at specific positions on the pyrrolo-pyridine framework can significantly alter the compound's potency against FGFRs .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct features:
Compound Name | Structure Type | Unique Features |
---|---|---|
1H-Pyrrolo[2,3-b]pyridine | Heterocyclic compound | Lacks hydroxyl and cyano groups; serves as a precursor |
5-Azaindole | Aza derivative | Contains nitrogen at the 5-position; different reactivity |
6-Hydroxy-1H-pyrrolo[2,3-b]pyridine | Hydroxylated derivative | Hydroxyl group at a different position; distinct biological activity |
1H-Pyrrolo[3,2-b]pyridine | Isomeric structure | Different fusion pattern; varied pharmacological properties |
The presence of both hydroxyl and cyano groups in this compound enhances its reactivity and interaction with biological targets compared to its analogs.
Case Studies and Research Findings
Several studies have documented the efficacy of derivatives of this compound in preclinical models:
- Study on FGFR Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory activity against FGFRs. Among these, one compound exhibited IC50 values of 7 nM against FGFR1 and showed significant inhibition of breast cancer cell line proliferation while inducing apoptosis .
- Antimicrobial Testing : Another study explored the antimicrobial potential of this compound class by testing various derivatives against common pathogens. Results indicated notable antibacterial activity that warrants further investigation for therapeutic applications in infectious diseases.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular pathways and processes, leading to therapeutic effects, particularly in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Shares a similar core structure but lacks the hydroxy and nitrile groups.
Pyrrolopyrazine: Contains a pyrazine ring instead of a pyridine ring, leading to different biological activities.
1H-Pyrazolo[3,4-b]pyridine: Another related compound with a pyrazole ring fused to a pyridine ring.
Uniqueness: 5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and nitrile groups allow for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused pyrrole and pyridine ring system, characterized by a hydroxyl group at the 5-position and a cyano group at the 3-position. Its molecular formula is C8H6N2O, which contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition disrupts cellular pathways, leading to therapeutic effects, particularly in cancer cells. Notably, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in cancer progression .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3. For example, compound 4h has demonstrated potent FGFR inhibitory activity with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro. This compound also inhibited breast cancer cell proliferation and induced apoptosis in 4T1 cells while significantly reducing their migration and invasion capabilities .
Antimicrobial Properties
In addition to its anticancer properties, this compound may possess antimicrobial characteristics. Studies have suggested that certain derivatives can inhibit the growth of various pathogens, indicating potential applications in treating infectious diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound and its derivatives has been extensively studied. The presence of the hydroxyl and cyano groups enhances biological activity while maintaining stability under physiological conditions. Table 1 summarizes key derivatives and their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
1H-Pyrrolo[2,3-b]pyridine | Heterocyclic compound | Lacks hydroxyl and cyano groups; serves as a precursor |
5-Azaindole | Aza derivative | Contains nitrogen at the 5-position; different reactivity |
6-Hydroxy-1H-pyrrolo[2,3-b]pyridine | Hydroxylated derivative | Hydroxyl group at a different position; distinct biological activity |
1H-Pyrrolo[3,2-b]pyridine | Isomeric structure | Different fusion pattern; varied pharmacological properties |
Case Studies
Several studies have explored the biological efficacy of this compound:
- Inhibition of FGFRs : A study reported that derivatives exhibited significant inhibition against FGFRs with implications for breast cancer treatment. Compound 4h was highlighted for its low molecular weight and strong inhibitory effects on cancer cell lines .
- Anti-inflammatory Activity : Research on related pyrrole compounds has shown that they can inhibit pro-inflammatory cytokines in vitro and exert anti-inflammatory effects in vivo. Such findings suggest that the pyrrolo[2,3-b]pyridine framework could be beneficial in developing new anti-inflammatory agents .
Properties
IUPAC Name |
5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-2-5-3-10-8-7(5)1-6(12)4-11-8/h1,3-4,12H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMOYTUVNQDECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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